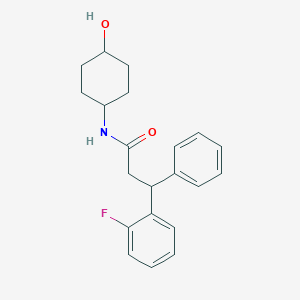
3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide
描述
3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide, also known as FPPP, is a chemical compound that has been extensively studied in the field of pharmacology and medicinal chemistry. FPPP belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. FPPP has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties.
作用机制
The exact mechanism of action of 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide is not fully understood. However, it is believed that 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain, inflammation, and mood. 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to bind to cannabinoid receptors in the brain and peripheral tissues, which leads to the activation of downstream signaling pathways that mediate its pharmacological effects.
Biochemical and Physiological Effects
3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. In animal models, 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to reduce pain and inflammation, improve cognitive function, and protect against neurodegeneration. Additionally, 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied in animal models, which makes it a reliable tool for investigating the endocannabinoid system and its pharmacological effects. Additionally, 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has a high affinity for cannabinoid receptors, which makes it a potent agonist for these receptors.
However, there are also some limitations to using 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide in laboratory experiments. One limitation is that 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has a relatively short half-life in the body, which could make it difficult to study its long-term effects. Additionally, 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to have some toxic effects in animal models, which could limit its potential therapeutic applications.
未来方向
There are several future directions for research on 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide. One area of research is to investigate the potential therapeutic applications of 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide in the treatment of chronic pain and inflammatory diseases. Additionally, further research is needed to understand the exact mechanism of action of 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide and its downstream signaling pathways. Finally, there is a need for more studies to investigate the long-term effects and potential toxicities of 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide in animal models and humans.
Conclusion
In conclusion, 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide is a synthetic cannabinoid that has been extensively studied in the field of pharmacology and medicinal chemistry. 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. The synthesis of 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide is a complex process that requires expertise in organic chemistry and specialized equipment. 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has several advantages for use in laboratory experiments, but also has some limitations. Future research on 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide could lead to the development of new therapies for chronic pain and inflammatory diseases, as well as a better understanding of the endocannabinoid system and its pharmacological effects.
科学研究应用
3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been extensively studied in the field of pharmacology and medicinal chemistry due to its potential therapeutic applications. 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
3-(2-fluorophenyl)-N-(4-hydroxycyclohexyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c22-20-9-5-4-8-18(20)19(15-6-2-1-3-7-15)14-21(25)23-16-10-12-17(24)13-11-16/h1-9,16-17,19,24H,10-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOCANQTOHATEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(4-hydroxycyclohexyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-isopropyl-3-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-1,4'-bipiperidine](/img/structure/B3814562.png)
![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3814581.png)
![1-(2-furylmethyl)-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]piperidine-4-carboxamide](/img/structure/B3814585.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3814586.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B3814596.png)
![N-butyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3814609.png)
![2,5-dichloro-N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]benzenesulfonamide](/img/structure/B3814616.png)
![N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B3814621.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3814622.png)
![5-(1-benzyl-5-oxopyrrolidin-3-yl)-4-[2-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3814628.png)


![ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B3814649.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B3814664.png)